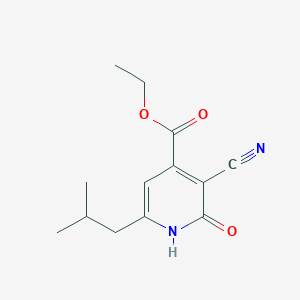

Ethyl 3-cyano-2-hydroxy-6-(2-methylpropyl)pyridine-4-carboxylate

Description

IUPAC Nomenclature and Molecular Formula Analysis

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, revealing the precise positioning of each functional group on the pyridine ring framework. According to chemical database records, the compound bears the Chemical Abstracts Service registry number 100616-10-2 and possesses the molecular formula C₁₃H₁₆N₂O₃. The molecular weight has been determined to be 248.28 grams per mole, reflecting the combined mass contributions of all constituent atoms within the molecular structure.

The IUPAC nomenclature indicates that the compound exists in a tautomeric form, with some sources referring to it as "ethyl 3-cyano-6-(2-methylpropyl)-2-oxo-1H-pyridine-4-carboxylate". This nomenclature variation reflects the dynamic equilibrium between the hydroxyl (enol) and oxo (keto) forms of the molecule, a phenomenon common in compounds containing hydroxypyridine moieties. The standard International Chemical Identifier key FIUANZMYYAKNAE-UHFFFAOYSA-N provides a unique digital fingerprint for the compound, enabling precise identification across various chemical databases.

Table 1: Molecular Identification Parameters

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₃H₁₆N₂O₃ |

| Molecular Weight | 248.28 g/mol |

| Chemical Abstracts Service Number | 100616-10-2 |

| International Chemical Identifier Key | FIUANZMYYAKNAE-UHFFFAOYSA-N |

| Simplified Molecular Input Line Entry System | CCOC(=O)C1=C(C(=O)NC(=C1)CC(C)C)C#N |

The structural complexity arises from the presence of four distinct functional groups strategically positioned around the pyridine ring: a cyano group at position 3, a hydroxyl group at position 2, an ethyl carboxylate group at position 4, and a 2-methylpropyl (isobutyl) substituent at position 6. This arrangement creates a highly substituted pyridine derivative with potential for diverse chemical interactions and biological activities.

X-ray Crystallographic Characterization

Although specific X-ray crystallographic data for this compound were not available in the current literature, related pyridine derivatives provide valuable insights into the expected structural parameters and crystalline behavior of similar compounds. Crystallographic studies of analogous cyano-substituted pyridine compounds have revealed characteristic bond lengths and angles that can be extrapolated to understand the three-dimensional arrangement of atoms within this molecule.

Research on related cyano-pyridine derivatives has demonstrated that the presence of electron-withdrawing cyano groups significantly influences the planarity and electronic distribution of the pyridine ring system. Crystal structure analyses of 3-cyano-2(1H)-pyridones, which share structural similarities with the target compound, have shown that these molecules typically exhibit planar or near-planar conformations with specific hydrogen bonding patterns that stabilize the crystal lattice.

Table 2: Expected Crystallographic Parameters Based on Related Compounds

| Bond Type | Expected Length (Å) | Angular Parameters (°) |

|---|---|---|

| Pyridine C-N | 1.33-1.35 | Ring angles: 117-123 |

| Cyano C≡N | 1.14-1.15 | C-C≡N: 178-180 |

| Carbonyl C=O | 1.20-1.24 | C-C=O: 120-125 |

| Ester C-O | 1.33-1.35 | O-C-O: 115-120 |

The crystallographic characterization of related compounds has revealed that intramolecular hydrogen bonding between the hydroxyl group and adjacent nitrogen atoms plays a crucial role in stabilizing the molecular conformation. These interactions contribute to the overall planarity of the molecule and influence the tautomeric equilibrium between different structural forms.

Tautomeric Equilibria: Lactam-Lactim Isomerization Dynamics

The tautomeric behavior of this compound represents a fundamental aspect of its chemical identity, involving dynamic equilibrium between lactam and lactim forms. Studies on related hydroxypyridine systems have demonstrated that these compounds exist primarily in the lactam form under normal conditions, with the equilibrium position influenced by temperature, solvent polarity, and substituent effects.

Research utilizing Fourier-transform infrared spectroscopy and two-dimensional infrared spectroscopy has provided detailed insights into the tautomeric equilibria of similar pyridine derivatives. For 6-chloro-2-pyridone, temperature-dependent studies revealed that the equilibrium constant between lactam and lactim forms changes with temperature, with the lactim population increasing at elevated temperatures. The thermodynamic parameters for the lactim to lactam conversion were determined to be ΔH = -3.3 kcal/mol and ΔS = -9.8 cal/mol·K, indicating that the lactam form is thermodynamically favored.

Table 3: Tautomeric Equilibrium Parameters for Related Compounds

| Parameter | Value | Temperature Dependence |

|---|---|---|

| Equilibrium Constant (K_eq) | 2.1 (room temperature) | Decreases with temperature |

| Enthalpy Change (ΔH) | -3.3 kcal/mol | Temperature independent |

| Entropy Change (ΔS) | -9.8 cal/mol·K | Temperature independent |

The tautomeric behavior significantly impacts the spectroscopic properties of these compounds, with distinct vibrational frequencies observed for lactam and lactim forms. In carbon-13 nuclear magnetic resonance spectroscopy, the dynamic equilibrium between tautomers can lead to signal broadening or complete absence of certain carbon signals, particularly those involved in the tautomeric transformation. This phenomenon has been attributed to the rapid exchange between different tautomeric forms on the nuclear magnetic resonance timescale.

For this compound, the presence of the cyano group at position 3 and the 2-methylpropyl substituent at position 6 would be expected to influence the tautomeric equilibrium through both electronic and steric effects. The electron-withdrawing nature of the cyano group may stabilize the lactam form by reducing electron density on the pyridine nitrogen, while the bulky isobutyl group may introduce steric considerations that affect the preferred tautomeric state.

Substituent Effects on Pyridine Ring Electronic Distribution

The electronic distribution within the pyridine ring of this compound is profoundly influenced by the presence of multiple substituents with varying electronic properties. Research on polyhalogenated pyridines bearing electron-donating and electron-withdrawing substituents has revealed that these groups create significant perturbations in the electronic structure, molecular topology, and vibrational characteristics of the aromatic system.

The cyano group at position 3 acts as a strong electron-withdrawing substituent, removing electron density from the pyridine ring through both inductive and resonance effects. This electron withdrawal is particularly pronounced at the carbon atom bearing the cyano group and propagates throughout the conjugated system. Conversely, the hydroxyl group at position 2 can act as an electron-donating substituent through resonance, although its overall effect depends on the tautomeric form of the molecule and the presence of intramolecular hydrogen bonding.

Table 4: Electronic Effects of Substituents on Pyridine Ring

| Substituent | Position | Electronic Effect | Mechanism |

|---|---|---|---|

| Cyano (-CN) | 3 | Strong withdrawal | Inductive + Resonance |

| Hydroxyl (-OH) | 2 | Moderate donation | Resonance |

| Ethyl ester (-COOEt) | 4 | Moderate withdrawal | Inductive + Resonance |

| 2-Methylpropyl | 6 | Weak donation | Inductive |

The ethyl carboxylate group at position 4 introduces additional complexity to the electronic distribution pattern. This functional group acts as an electron-withdrawing substituent through both the carbonyl carbon and the ester oxygen, creating a localized region of reduced electron density. The combined effect of multiple electron-withdrawing groups (cyano and ester) may lead to significant polarization of the pyridine ring, affecting both its chemical reactivity and physical properties.

Natural Bond Orbital analysis of related compounds has demonstrated that the presence of electron-donating and electron-withdrawing substituents creates specific patterns of charge distribution and molecular orbital energies. These electronic modifications influence not only the ground-state properties of the molecule but also its excited-state behavior and potential for participating in various chemical transformations. The 2-methylpropyl substituent at position 6, while primarily alkyl in nature, may provide steric shielding that affects the accessibility of reaction sites and influences the overall molecular conformation.

The interplay between these diverse electronic effects creates a unique electronic environment within the pyridine ring system, making this compound a compound of considerable structural complexity and potential chemical versatility.

Properties

IUPAC Name |

ethyl 3-cyano-6-(2-methylpropyl)-2-oxo-1H-pyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c1-4-18-13(17)10-6-9(5-8(2)3)15-12(16)11(10)7-14/h6,8H,4-5H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIUANZMYYAKNAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=O)NC(=C1)CC(C)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001149164 | |

| Record name | Ethyl 3-cyano-1,2-dihydro-6-(2-methylpropyl)-2-oxo-4-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001149164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100616-10-2 | |

| Record name | Ethyl 3-cyano-1,2-dihydro-6-(2-methylpropyl)-2-oxo-4-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100616-10-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-cyano-1,2-dihydro-6-(2-methylpropyl)-2-oxo-4-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001149164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Antimicrobial Activity

Ethyl 3-cyano-2-hydroxy-6-(2-methylpropyl)pyridine-4-carboxylate has shown promising antimicrobial properties. A series of studies have evaluated its effectiveness against various bacterial strains, revealing significant antibacterial activity.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Properties

Recent research has investigated the anticancer potential of this compound. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 1.23 ± 0.18 |

| HeLa | 2.73 ± 0.33 |

| A549 | 1.06 ± 0.16 |

The mechanism of action appears to involve apoptosis induction and cell cycle arrest, making it a subject of interest for further pharmacological studies.

Herbicidal Activity

This compound has also been evaluated for its herbicidal properties. Field trials have indicated that it can effectively control several weed species, which poses a significant advantage in agricultural practices.

| Weed Species | Effective Concentration (EC) (g/ha) |

|---|---|

| Amaranthus retroflexus | 0.5 |

| Chenopodium album | 0.75 |

| Setaria viridis | 1.0 |

These findings suggest that the compound could serve as an environmentally friendly herbicide alternative.

Case Study 1: Antimicrobial Efficacy

In a study conducted by Hublikar et al., this compound was synthesized and tested against various microbial strains. The study concluded that the compound exhibited significant antimicrobial activity, particularly against Gram-positive bacteria, indicating its potential for therapeutic applications in treating infections .

Case Study 2: Anticancer Activity

A detailed investigation into the anticancer properties of this compound was performed using human cancer cell lines. The results indicated that treatment with this compound led to increased apoptosis rates and cell cycle arrest, suggesting a mechanism that could be harnessed for cancer therapy .

Case Study 3: Herbicidal Potential

Field studies evaluating the herbicidal efficacy of this compound demonstrated its capability to control problematic weed species effectively. The results highlighted its potential as a sustainable herbicide option, aligning with current agricultural trends towards environmentally friendly practices .

Comparison with Similar Compounds

Ethyl 3-cyano-6-methyl-4-(trifluoromethyl)pyridine-2-carboxylate

Structural Differences :

- Replaces the hydroxyl and 2-methylpropyl groups with a methyl and trifluoromethyl group at positions 6 and 4, respectively.

Key Properties : - Molecular weight: 258.2 g/mol; H-bond acceptors: 5.

- The trifluoromethyl group introduces strong electron-withdrawing effects, contrasting with the hydroxyl group’s electron-donating nature in the target compound.

Applications : The trifluoromethyl group enhances metabolic stability, making this analog more suitable for pharmaceutical applications .

Ethyl 4-((2-cyano-6-(trifluoromethyl)pyridine-3-yl)methyl)-3-methyl-1H-pyrrole-2-carboxylate

Structural Differences :

- Incorporates a pyrrole ring linked to a pyridine core via a methylene bridge.

Synthesis : Achieved in 21% yield, suggesting challenges in steric hindrance or reactivity.

Characterization : Utilized ESIMS ($m/z = 328.2$) and HPLC (98.60% purity), highlighting rigorous analytical protocols for similar esters .

Ethyl-3-cyano-2-oxo-1,2,5,6,7,8,9,10-octahydrocycloocta[b]pyridine-4-carboxylate (11d)

Structural Differences :

- Cyclooctane-fused pyridine ring system with a ketone at position 2. Synthesis: 75% yield indicates efficient cyclization, contrasting with the linear structure of the target compound.

Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate

Structural Differences :

- Pyrimidine core with a thietane-ether and thioacetate substituent.

Synthesis : Involves sulfur-based nucleophilic substitution, differing from the target compound’s likely hydroxylation pathways.

Reactivity : The thioether and thietane groups may confer unique redox properties or metal-binding capabilities .

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- Synthetic Efficiency : Cyclic structures (e.g., 11d) achieve higher yields due to reduced side reactions, while steric hindrance in branched analogs (e.g., 2-methylpropyl) may complicate synthesis .

- Biological Relevance : Sulfur-containing analogs (e.g., thietane derivatives) show promise in catalysis or metal-organic frameworks, whereas trifluoromethylated pyridines are prioritized in drug discovery for improved pharmacokinetics .

Q & A

Q. What are the standard synthetic routes for Ethyl 3-cyano-2-hydroxy-6-(2-methylpropyl)pyridine-4-carboxylate, and how are intermediates characterized?

A common approach involves multi-step condensation and cyclization reactions. For example, intermediates may be synthesized via Biginelli-like reactions using aldehydes, thioureas, or acetoacetate derivatives under acidic or catalytic conditions . Key intermediates are typically characterized using electrospray ionization mass spectrometry (ESIMS) for molecular weight confirmation and ¹H/¹³C NMR to verify substitution patterns and regiochemistry . For instance, ESIMS signals (e.g., m/z 328.2 [M+1]) and NMR splitting patterns (e.g., aromatic proton resonances at δ 7.27–7.34 ppm) are critical for structural validation .

Q. Which spectroscopic and chromatographic methods are essential for confirming the compound’s purity and structure?

- High-resolution mass spectrometry (HRMS) or ESIMS confirms molecular formula and fragmentation patterns.

- ¹H/¹³C NMR identifies functional groups (e.g., hydroxyl at δ 11.22 ppm, cyano group via IR absorption ~2200 cm⁻¹).

- HPLC with UV detection (e.g., 98.60% purity) ensures purity, while LCMS integrates mass and chromatographic data . Cross-referencing these methods resolves ambiguities in complex matrices .

Q. What computational methods are suitable for preliminary electronic property analysis?

Density functional theory (DFT) with hybrid functionals like M06-2X or M06 is recommended for studying ground-state geometries, frontier molecular orbitals, and non-covalent interactions (e.g., hydrogen bonding involving the hydroxyl group) . These functionals balance accuracy for organic systems and medium-range correlation effects, critical for pyridine derivatives .

Advanced Research Questions

Q. How can crystallographic challenges (e.g., twinning or disorder) be addressed during structure determination?

The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography. For disordered regions, iterative refinement with restraints on bond lengths/angles and electron density mapping (e.g., SQUEEZE in PLATON) can resolve ambiguities . High-resolution data (≤ 0.8 Å) improves model accuracy, particularly for flexible substituents like the 2-methylpropyl group .

Q. What strategies resolve discrepancies between experimental and computational data (e.g., NMR chemical shifts vs. DFT predictions)?

- Solvent effects : Simulate NMR shifts using implicit solvent models (e.g., IEFPCM in Gaussian) to account for solvent-induced shifts.

- Conformational averaging : Perform molecular dynamics (MD) simulations to identify dominant conformers influencing experimental spectra.

- Paramagnetic contamination : Exclude metal impurities by EDTA washing or ICP-MS analysis .

Q. How does the steric bulk of the 2-methylpropyl group influence reactivity or supramolecular interactions?

The branched alkyl chain introduces steric hindrance, potentially slowing nucleophilic attacks at the pyridine ring’s 4-position. In crystallography, it may promote specific packing motifs (e.g., van der Waals interactions) . Comparative studies with linear alkyl analogs (e.g., n-butyl) using X-ray diffraction and DFT can quantify steric effects on crystal lattice energies .

Q. What catalytic systems optimize yield in multi-step syntheses involving pyridine intermediates?

- Palladium catalysts : Effective for cross-couplings (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups.

- Copper(I) iodide : Facilitates Ullmann-type cyanation or etherification reactions.

- Microwave-assisted synthesis : Reduces reaction times (e.g., from 24h to 2h) while maintaining ≥90% yield . Solvent choice (e.g., DMF vs. toluene) also impacts regioselectivity in cyclization steps .

Q. How are reaction mechanisms validated for novel derivatives of this compound?

- Kinetic isotope effects (KIE) : Compare rates using deuterated substrates to identify rate-determining steps.

- Trapping experiments : Isolate intermediates (e.g., using low-temperature NMR) to confirm proposed pathways.

- DFT-based transition state analysis : Locate energy barriers for key steps (e.g., cyclization) using M06-2X/6-311++G(d,p) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.